molecular formula C15H14N4O2S B2598189 3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione CAS No. 313646-09-2

3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione

Cat. No.: B2598189
CAS No.: 313646-09-2
M. Wt: 314.36
InChI Key: OXJYFYPEEUUUPH-UHFFFAOYSA-N
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Description

3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a purine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione typically involves the condensation of appropriate thiazole and purine precursors under specific reaction conditions. One common method involves the use of benzylamine, methyl isothiocyanate, and a purine derivative in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines

Scientific Research Applications

3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit kinases or proteases, which are crucial for cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Decyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione
  • 1-Methyl-3-octyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione
  • 3-(3-Chloro-but-2-enyl)-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione

Uniqueness

3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione is unique due to its specific benzyl and methyl substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-benzyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-17-12-11(18-7-8-22-14(18)16-12)13(20)19(15(17)21)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJYFYPEEUUUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCSC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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